molecular formula C14H11N5 B13092190 7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine CAS No. 88114-38-9

7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Cat. No.: B13092190
CAS No.: 88114-38-9
M. Wt: 249.27 g/mol
InChI Key: HURIWSKJPQTDEA-UHFFFAOYSA-N
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Description

7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with a suitable aldehyde or ketone to form the triazolopyrimidine core. The prop-2-yn-1-yl group can be introduced through a subsequent alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is unique due to its fused triazole-pyrimidine structure, which provides a distinct scaffold for drug development. Its ability to undergo various chemical modifications and its potential biological activities make it a valuable compound for research and development .

Properties

CAS No.

88114-38-9

Molecular Formula

C14H11N5

Molecular Weight

249.27 g/mol

IUPAC Name

7-phenyl-8-prop-2-ynyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

InChI

InChI=1S/C14H11N5/c1-2-6-11-12(10-7-4-3-5-8-10)18-14(15)19-13(11)16-9-17-19/h1,3-5,7-9H,6H2,(H2,15,18)

InChI Key

HURIWSKJPQTDEA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3

Origin of Product

United States

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